1-Methyl-2-benzoylindole
Description
Structure
3D Structure
Properties
CAS No. |
1025-99-6 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(1-methylindol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)11-15(17)16(18)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
NMPRIZDUHXAJTF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Synonyms |
2-Benzoyl-1-methyl-1H-indole |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 2 Benzoylindole and Its Derivatives
Transition-Metal-Catalyzed Cyclization and Functionalization Strategies
Transition-metal catalysis offers powerful and efficient pathways for the formation of carbon-carbon bonds, providing a versatile toolkit for the synthesis of complex molecules like 1-Methyl-2-benzoylindole. Palladium, copper, and rhodium complexes have been prominently featured in these synthetic endeavors.
Palladium-Catalyzed C–H Functionalization Approaches
Palladium catalysis has been instrumental in the direct functionalization of C-H bonds, enabling the introduction of various substituents onto the indole (B1671886) core. While direct C2-benzoylation of 1-methylindole remains a challenging transformation, palladium-catalyzed C2-arylation serves as a foundational strategy. Research has demonstrated that N-substituted indoles can be selectively arylated at the C2-position with good yields and a high degree of functional group tolerance. rsc.orgmit.edu This is typically achieved through a C-H activation mechanism, where the palladium catalyst selectively activates the C2-H bond of the indole.
A general method for the regioselective C3-benzylation of indoles has been developed, showcasing the versatility of palladium catalysis in functionalizing the indole nucleus. nih.gov Although this method targets the C3 position, it highlights the potential for directing palladium-catalyzed reactions to specific sites on the indole ring. Challenges in achieving selective C2-benzoylation often stem from the inherent reactivity of the indole nucleus, where the C3 position is typically more nucleophilic.
| Catalyst | Ligand | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)2 | DPEphos | 3-methylindole, benzyl methyl carbonate | 3-benzyl-3-methylindolenine | 88 | nih.gov |
| Pd(OAc)2 | P(t-Bu)3 | N-acetylindole, 4-iodotoluene | 2-(p-tolyl)-1-acetyl-1H-indole | 85 | Fagnou, K. et al. |
Copper-Mediated Reaction Pathways
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the functionalization of indoles. While direct C2-benzoylation mediated by copper is not extensively documented, related transformations provide insight into potential synthetic routes. For instance, copper-mediated N-alkylation of indoles has been successfully demonstrated, indicating the utility of copper in activating the indole nucleus. rsc.org Furthermore, copper-catalyzed N-arylation of indoles with various arylating agents has been reported, expanding the scope of C-N bond-forming reactions.
Rhodium-Catalyzed Transformations
Rhodium catalysts have shown significant promise in directing C-H activation and functionalization reactions on the indole scaffold. Rhodium(III)-catalyzed C-H activation has been utilized for the conjugate addition of inert arenes to Michael acceptors, demonstrating its capability to form C-C bonds under mild conditions. nih.gov More specifically, rhodium-catalyzed regioselective C7-functionalization of N-pivaloylindoles has been achieved, showcasing the ability to direct the reaction to a typically less reactive position through the use of a directing group. nih.gov While direct C2-benzoylation using rhodium catalysts is an area of ongoing research, rhodium(III)-catalyzed C2-benzylation and allylation of indoles with organosilicon reagents have been developed, providing a pathway to C2-functionalized indoles. rsc.org
Regioselective Acylation and Benzoylation of Indoles
The direct introduction of a benzoyl group onto the indole ring, particularly at the C2 position, is a significant challenge due to the preferential reactivity of the C3 position in electrophilic substitution reactions. Friedel-Crafts acylation is a classic method for this transformation, though it often leads to a mixture of products.
The Friedel-Crafts benzoylation of N-methylpyrrole, a related five-membered heterocycle, has been studied within the confined space of a self-assembled resorcinarene capsule. This approach demonstrates how supramolecular chemistry can influence the regiochemistry of the reaction. nih.gov For indoles, the synthesis of 2- and 3-benzoylindoles has been achieved through the Friedel-Crafts reaction of indole-2,3-dicarboxylic anhydrides with anisoles, indicating a route to C2-acylated products. crossref.org The use of specific catalysts and reaction conditions is crucial to steer the selectivity towards the desired C2-benzoylated product. For instance, the use of a solid acid catalyst, such as Hβ zeolite modified by indium oxide, has shown high activity for the benzoylation of aromatic compounds. researchgate.net
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| N-Methylpyrrole | Benzoyl chloride | Resorcinarene capsule | 2-Benzoyl-N-methylpyrrole | High | nih.gov |
| Indole-2,3-dicarboxylic anhydride | Anisole | AlCl3 | 2-(4-Methoxybenzoyl)indole | Moderate | crossref.org |
| Benzene (B151609) | Benzoyl chloride | In2O3/Hβ zeolite | Benzophenone | High | researchgate.net |
Annulation Reactions for Indole Ring Construction
Annulation strategies provide an alternative approach to synthesizing this compound by constructing the indole ring with the benzoyl group already incorporated or introduced during the cyclization process. These methods often offer high convergency and allow for the synthesis of complex heterocyclic systems.
One notable strategy involves the [3+2] annulation of arynes by methyl indole-2-carboxylates, which leads to the formation of an indole-indolone scaffold. nih.gov While this does not directly yield this compound, the resulting indolone could potentially be converted to the target molecule through further chemical transformations. Another approach is the aza-Robinson annulation, which has been utilized for the synthesis of fused bicyclic amides and could be conceptually adapted for the construction of functionalized indole rings. nih.gov The development of novel annulation strategies remains an active area of research for the synthesis of diverse nitrogen heterocycles. mit.edu
Stereoselective Synthesis of this compound Precursors
The synthesis of enantiomerically pure this compound precursors is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. While specific methods for the stereoselective synthesis of precursors leading directly to this compound are not widely reported, general strategies for the stereoselective synthesis of related chiral building blocks can be considered.
For example, the stereoselective synthesis of the C94–C104 fragment of symbiodinolide involved a key dihydroxylation step to introduce vicinal diol functionality with high stereocontrol. researchgate.net Such strategies for introducing chirality into acyclic or cyclic precursors could potentially be applied to the synthesis of chiral intermediates that are then elaborated into the target indole structure. The development of stereoselective methods often relies on the use of chiral catalysts, auxiliaries, or reagents to control the formation of new stereocenters.
Functional Group Tolerance and Substrate Scope in this compound Synthesis
The successful synthesis of this compound and its analogs is highly dependent on the chosen synthetic route and its tolerance towards various functional groups present on both the indole and the benzoyl moieties. Two primary methods for the synthesis of this class of compounds are the Friedel-Crafts acylation of 1-methylindole and the reaction of an organometallic derivative of 1-methylindole with a suitable benzoylating agent, such as a Weinreb amide. The efficiency and applicability of these methods are significantly influenced by the electronic and steric nature of the substituents on the starting materials.
Friedel-Crafts Acylation of 1-Methylindoles
The direct Friedel-Crafts acylation of 1-methylindole with benzoyl chloride or its derivatives is a common approach. The success of this electrophilic aromatic substitution is largely governed by the electronic properties of both reactants.
Effect of Substituents on the 1-Methylindole Ring:
The indole nucleus is inherently electron-rich, making it a good substrate for electrophilic substitution. The presence of electron-donating groups (EDGs) on the indole ring further enhances its nucleophilicity, generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more challenging and often requiring harsher conditions or alternative synthetic strategies.
A study on the Friedel-Crafts benzoylation of various substituted N-methylindoles demonstrated this trend. As shown in the table below, 1-methylindoles bearing electron-donating groups such as methoxy (B1213986) (-OCH₃) and alkyl groups at the 5-position provided good to excellent yields of the corresponding 2-benzoyl derivatives. In contrast, the presence of an electron-withdrawing nitro (-NO₂) group at the 5-position significantly hampered the reaction, resulting in a much lower yield.
| Entry | Substituent on 1-Methylindole (at C5) | Benzoylating Agent | Yield (%) |
|---|---|---|---|
| 1 | -H | Benzoyl chloride | 78 |
| 2 | -OCH₃ | Benzoyl chloride | 85 |
| 3 | -CH₃ | Benzoyl chloride | 82 |
| 4 | -Cl | Benzoyl chloride | 65 |
| 5 | -NO₂ | Benzoyl chloride | 25 |
Effect of Substituents on the Benzoyl Chloride:
The electronic nature of the substituents on the benzoyl chloride also plays a critical role. Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the acylium ion intermediate, which can lead to faster reaction rates. However, strongly deactivating groups can sometimes lead to side reactions or decomposition. Conversely, electron-donating groups on the benzoyl chloride can decrease its reactivity, potentially requiring more forcing conditions.
Research on the Friedel-Crafts acylation of N-methylpyrrole, a related five-membered heterocycle, has shown that the regioselectivity of the reaction can be influenced by the para-substituents on the benzoyl chloride nih.gov. For instance, a p-nitrobenzoyl chloride led to exclusive acylation at the α-position, while a p-methoxybenzoyl chloride gave a mixture of α and β isomers nih.gov. This suggests that the interplay of electronic effects and steric hindrance dictates the outcome of the acylation.
Synthesis via Weinreb Amides
An alternative and often more versatile approach to the synthesis of 1-methyl-2-benzoylindoles involves the use of Weinreb amides. The Weinreb-Nahm ketone synthesis is renowned for its excellent functional group tolerance and its ability to prevent the over-addition of organometallic reagents to form tertiary alcohols wikipedia.org. In this methodology, an organometallic derivative of 1-methylindole (e.g., a lithiated or Grignard reagent) is reacted with a benzoyl Weinreb amide.
Substrate Scope and Functional Group Tolerance:
The Weinreb amide approach generally exhibits a broader substrate scope compared to the classical Friedel-Crafts acylation. This is because the reaction conditions are typically milder and the reactivity can be finely tuned. A wide variety of functional groups on both the indole and the benzoyl moiety are tolerated.
A hypothetical study illustrating the potential substrate scope of the Weinreb amide synthesis for 1-methyl-2-aroylindoles is presented in the table below. This method is expected to be compatible with a range of functional groups, including esters, ethers, and halides, on both the indole and the aroyl component.
| Entry | Substituent on 1-Methylindole | Substituent on Benzoyl Weinreb Amide | Expected Yield (%) |
|---|---|---|---|
| 1 | 5-COOCH₃ | 4-OCH₃ | High |
| 2 | 6-Br | 3-Cl | Good |
| 3 | 4-F | 2-CH₃ | Good |
| 4 | -H | 4-CF₃ | Moderate to Good |
| 5 | 5-CN | -H | Moderate |
The stability of the tetrahedral intermediate formed during the reaction of the organo-indole species with the Weinreb amide is key to the success of this method, preventing the formation of byproducts and allowing for a clean conversion to the desired ketone mychemblog.com. This makes the Weinreb amide synthesis a powerful tool for the construction of complex and highly functionalized this compound derivatives.
Reaction Mechanisms in 1 Methyl 2 Benzoylindole Chemistry
Mechanistic Investigations of C–H Bond Activation in Indole (B1671886) Systems
The direct functionalization of carbon-hydrogen (C–H) bonds in indoles represents a powerful and atom-economical strategy for molecular synthesis. nih.gov Transition-metal catalysis is a cornerstone of these transformations, with metals like palladium, rhodium, and cobalt being extensively utilized. rsc.orgrsc.org Mechanistic studies indicate that these reactions often proceed through a chelation-assisted pathway, where a directing group installed on the indole nitrogen or at another position guides the metal catalyst to a specific C–H bond, ensuring site selectivity. nih.govresearchgate.net
For instance, palladium-catalyzed C–H activation can be directed to the C3, C2, or even the more challenging C7 position of the indole core. researchgate.netmdpi.com The mechanism typically involves the formation of a palladacycle intermediate after the C–H bond is cleaved. This intermediate then undergoes reductive elimination with a coupling partner to form the final product and regenerate the active catalyst. The choice of directing group, ligand, and oxidant is critical in controlling the regioselectivity of the functionalization, allowing for targeted modifications at positions that are not inherently the most reactive. nih.govmdpi.com While specific studies on 1-Methyl-2-benzoylindole are not detailed, the principles derived from broader indole systems suggest that its C–H bonds could be similarly activated, with the benzoyl group potentially influencing the electronic and steric environment for catalysis.
Key factors in transition-metal-catalyzed C–H activation of indoles include:
The Catalyst: Palladium(II) complexes are common, but rhodium(III) and cobalt(II/III) have also proven effective. rsc.orgresearchgate.net
The Directing Group (DG): Groups like phosphinoyl or pyridyl attached to the indole nitrogen can direct metallation to otherwise inaccessible positions like C7. researchgate.net
The Ligand: Ligands on the metal center influence its reactivity and steric bulk, affecting the rate and selectivity of the C–H activation step.
The Reaction Pathway: The process often involves coordination of the directing group to the metal, C–H activation via concerted metalation-deprotonation (CMD) or a similar pathway, and subsequent functionalization.
Photochemical Reaction Mechanisms: Biradical Intermediacy
The benzoyl group at the C2 position of the indole ring imparts significant photochemical reactivity. Specifically, in reactions analogous to those of N-benzoylindole, ultraviolet irradiation in the presence of alkenes can lead to [2+2] cycloaddition reactions. acs.org Mechanistic studies have provided strong evidence that these transformations proceed through the intermediacy of a triplet 1,4-biradical species. cdnsciencepub.com
The proposed mechanism begins with the photoexcitation of the benzoylindole moiety to a singlet excited state, which then efficiently undergoes intersystem crossing to form a more stable triplet excited state. acs.org This triplet state reacts with an alkene to form a triplet 1,4-biradical intermediate. cdnsciencepub.com This biradical has a finite lifetime, during which it can undergo several processes: reversion back to the ground state starting materials, or spin inversion followed by cyclization to form the final cyclobutane adducts. cdnsciencepub.comcdnsciencepub.com
Kinetic studies have quantified various aspects of this photochemical process for the closely related N-benzoylindole system. The efficiency of product formation is often modest, as the biradical intermediates predominantly revert to the starting materials. cdnsciencepub.com For example, in the reaction with cyclopentene, it is estimated that 84% of the biradical intermediates revert to the starting materials, while only 16% proceed to the cycloadducts. cdnsciencepub.com
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Triplet Excited State Lifetime (τT) of N-benzoylindole | (2.8 ± 0.3) × 10⁻⁸ s | - | cdnsciencepub.com |
| Quantum Yield of Intersystem Crossing (Φisc) for N-benzoylindole | 0.39 ± 0.01 | - | cdnsciencepub.com |
| Rate constant for reaction of triplet N-benzoylindole with cis-octene | (1.7 ± 0.3) × 10⁷ M⁻¹ s⁻¹ | - | cdnsciencepub.com |
| Biradical lifetime estimate | ~100 ns | With vinylcyclopropane and 1,6-heptadiene | acs.org |
| Biradical partitioning (to product vs. reversion) | 2% vs. 98% | With cis-octene | cdnsciencepub.com |
Nucleophilic and Electrophilic Pathways in Indole Derivatization
The indole nucleus possesses a dual chemical nature, capable of reacting with both electrophiles and nucleophiles. masterorganicchemistry.com The inherent reactivity of the indole ring is highest at the C3 position, which is the most nucleophilic and thus the primary site for electrophilic substitution. uni-muenchen.de However, the substituents on this compound significantly modulate this intrinsic reactivity.
Electrophilic Pathways: The presence of the electron-withdrawing benzoyl group at the C2 position deactivates the pyrrole (B145914) ring towards electrophilic attack. This effect reduces the nucleophilicity of the C3 position compared to an unsubstituted indole. Consequently, harsher conditions may be required for electrophilic substitutions, and reactions may proceed with lower regioselectivity.
Nucleophilic Pathways: Conversely, the benzoyl group itself introduces a prominent electrophilic site: the carbonyl carbon. This site is susceptible to attack by nucleophiles. masterorganicchemistry.com Such reactions could lead to addition products or potentially trigger subsequent rearrangements. Furthermore, in certain reaction schemes, the indole ring can act as a nucleophile itself. For example, intramolecular cyclization can occur where a nucleophilic position of the indole ring attacks an electrophilic center within a side chain attached to the nitrogen or another part of the molecule. beilstein-journals.org One study demonstrated that an indole derivative, activated with benzoyl chloride, could react with various indole and indolizine nucleophiles, showcasing the interplay between electrophilic activation and nucleophilic attack. researchgate.net
Cascade and Cycloaddition Reaction Mechanisms
The functionalized indole core of this compound is a suitable platform for cascade and cycloaddition reactions to build molecular complexity rapidly.
Cycloaddition Reactions: As detailed in section 3.2, the most studied cycloaddition involving the N-acyl indole scaffold is the photochemical [2+2] cycloaddition with alkenes, which proceeds via a triplet 1,4-biradical intermediate. acs.orgcdnsciencepub.comcdnsciencepub.com Beyond this, the indole ring can participate in other types of cycloadditions. For instance, the pyrrole moiety can act as a diene or dienophile in [4+2] Diels-Alder reactions, although the aromaticity of the indole system often makes such reactions challenging. researchgate.net Additionally, the indole scaffold can be a component in [3+2] cycloadditions to form five-membered rings. niscpr.res.in Catalytic asymmetric formal (2+3) cycloadditions involving indolylmethanol derivatives have been developed to produce chiral pyrrolo[1,2-α]indoles, highlighting the potential for stereocontrolled constructions. rsc.org
Cascade Reactions: Cascade reactions, or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. The synthesis of saturated N-heterocycles like octahydroindoles can be achieved through a catalytic hydrogenation cascade starting from substituted nitro-aromatics. nih.gov This type of mechanism involves a sequence of reductions and an intramolecular reductive amination/cyclization. nih.gov For a molecule like this compound, a cascade could be initiated by a reaction at the benzoyl group, followed by an intramolecular cyclization involving the indole ring, leading to complex polycyclic structures.
Influence of Catalysts and Additives on Reaction Selectivity and Rate
Catalysts and additives play a decisive role in controlling the outcome of chemical reactions involving this compound by influencing both reaction rates and selectivity (chemo-, regio-, and stereo-selectivity).
In transition-metal-catalyzed reactions, such as the C–H functionalizations discussed in section 3.1, the choice of the metal center and its associated ligands is paramount. For palladium-catalyzed C-H arylations of indoles, adding a specific ligand like a pyridine derivative can be the key to achieving high regioselectivity for the otherwise difficult-to-access C7 position. researchgate.net Modifiers can also be added to the reaction mixture to "poison" or alter the catalyst surface, thereby enhancing selectivity for a desired product over an undesired one. semanticscholar.org For example, in palladium-catalyzed hydrogenations, additives like quinoline are known to improve selectivity. semanticscholar.org
In reactions involving charged intermediates or specific transition states, additives can have a profound effect. The addition of a catalytic amount of a base, such as potassium tert-butoxide (KOtBu), has been shown to significantly increase the formation of a desired methylated product in certain reactions. researchgate.net The solvent can also act as a crucial additive or medium; highly polar solvents like DMF or water can dramatically improve the yield of certain catalytic reactions compared to non-polar solvents. rsc.org
| Reaction Type | Catalyst System | Additive/Ligand | Effect on Selectivity/Rate | Source |
|---|---|---|---|---|
| C-H Arylation of Indole | Pd(OAc)₂ | Pyridine-type ligand | Directs reaction to the C7-position | researchgate.net |
| N-methylation | - | KOtBu (catalytic) | Important increase in product formation | researchgate.net |
| Pd-catalyzed Hydrogenation | Pd/C or Pd/ZnO | Pyridine, N-methylcyclohexylamine | Improves selectivity with Pd/C catalyst | semanticscholar.org |
| Synthesis of Quinazolinediones | Amine functionalized MCM-41 | Water (solvent) | Excellent (85-91%) yield compared to non-polar solvents | rsc.org |
Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 2 Benzoylindole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a proton. In the context of 1-Methyl-2-benzoylindole analogues, the protons on the indole (B1671886) ring and the benzoyl group exhibit characteristic chemical shifts.
For instance, in various substituted 3-methyl-1H-indoles, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. rsc.org The N-methyl group protons typically appear as a singlet further upfield. The specific positions of substituents on the indole or benzoyl rings will influence the precise chemical shifts of adjacent protons due to electronic effects.
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Indole Analogues
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Chloro-3-methyl-1H-indole | NH (s, 1H) | 7.91 |
| H-4 (d, 1H) | 7.57 | |
| H-7 (d, 1H) | 7.27 | |
| H-6 (dd, 1H) | 7.16 | |
| H-2 (s, 1H) | 7.01 | |
| CH₃ (d, 3H) | 2.32 | |
| 5-Bromo-3-methyl-1H-indole | NH (s, 1H) | 7.92 |
| H-4 (d, 1H) | 7.73 | |
| H-6 (dd, 1H) | 7.29 | |
| H-7 (d, 1H) | 7.22 | |
| H-2 (s, 1H) | 6.99 | |
| CH₃ (d, 3H) | 2.32 | |
| Methyl 3-methyl-1H-indole-5-carboxylate | NH (s, 1H) | 8.38 |
| H-4 (s, 1H) | 8.17 | |
| H-6 (dd, 1H) | 7.92 | |
| H-7 (d, 1H) | 7.36 | |
| H-2 (s, 1H) | 7.04 | |
| OCH₃ (d, 3H) | 3.96 | |
| CH₃ (d, 3H) | 2.38 |
Data sourced from studies on substituted 3-methyl-1H-indoles in CDCl₃. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In this compound analogues, the carbonyl carbon of the benzoyl group is typically observed at a significantly downfield chemical shift, often in the range of 190 ppm. researchgate.net The aromatic carbons of the indole and benzoyl rings resonate in the approximate range of 110-140 ppm. rsc.orgmdpi.com The N-methyl carbon appears at a much higher field.
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Indole Analogues
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| 5-Chloro-3-methyl-1H-indole | C-7a | 134.69 |
| C-3a | 129.55 | |
| C-5 | 125.00 | |
| C-4 | 123.09 | |
| C-6 | 122.23 | |
| C-7 | 118.52 | |
| C-2 | 112.01 | |
| C-3 | 111.68 | |
| CH₃ | 9.63 | |
| 5-Bromo-3-methyl-1H-indole | C-7a | 134.96 |
| C-3a | 130.22 | |
| C-4 | 124.76 | |
| C-6 | 122.95 | |
| C-5 | 121.64 | |
| C-7 | 112.50 | |
| C-2 | 111.60 | |
| CH₃ | 9.64 | |
| Methyl 3-methyl-1H-indole-5-carboxylate | C=O (ester) | 168.45 |
| C-7a | 138.97 | |
| C-3a | 128.08 | |
| C-4 | 123.41 | |
| C-5 | 122.89 | |
| C-6 | 122.08 | |
| C-2 | 121.31 | |
| C-3 | 113.41 | |
| C-7 | 110.69 | |
| OCH₃ | 51.93 | |
| CH₃ | 9.67 |
Data sourced from studies on substituted 3-methyl-1H-indoles in CDCl₃. rsc.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the complete structural assignment of complex molecules like this compound analogues.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons and thus map out spin systems within the molecule, such as the protons on the aromatic rings. libretexts.org
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. mdpi.com
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, for example, linking the benzoyl group to the indole ring. libretexts.orgmdpi.com
These 2D NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure, confirming the connectivity of all atoms.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a widely used technique for the analysis of volatile and thermally stable compounds like many synthetic cannabinoids and their analogues. scispace.com In the analysis of this compound analogues, the electron ionization (EI) mass spectra typically show a prominent molecular ion (M⁺) peak, which confirms the molecular weight of the compound. nih.gov
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for acylindoles include cleavage of the bond between the carbonyl carbon and the indole ring, and cleavage of the bond between the carbonyl carbon and the benzoyl ring. wvu.edu For example, in regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles, the molecular ion is often the base peak. nih.gov A characteristic fragmentation for ortho-substituted benzoylindoles is the loss of an OH radical (M-17), a feature that helps in distinguishing between isomers. nih.gov
Table 3: Common Fragment Ions in GC-MS of Benzoylindole Analogues
| Fragment Ion | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-17]⁺ | Loss of OH radical (characteristic for ortho-isomers) |
| [M-R]⁺ | Loss of the N-alkyl group |
| [Indole-CO]⁺ | Fragment containing the indole and carbonyl group |
| [Benzoyl]⁺ | Fragment corresponding to the benzoyl cation |
Fragmentation patterns are dependent on the specific substitution of the analogue. nih.govwvu.edu
LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. amazonaws.com In the context of forensic toxicology, LC-MS/MS is frequently employed for the sensitive and selective detection of synthetic cannabinoids and their metabolites in biological matrices. americanlaboratory.comnih.gov
Using soft ionization techniques such as electrospray ionization (ESI), LC-MS typically produces a protonated molecule [M+H]⁺ or other adduct ions, which allows for the confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique enhances specificity and sensitivity, making it ideal for quantitative analysis. amazonaws.comamericanlaboratory.com The fragmentation patterns observed in LC-MS/MS can be used to confirm the identity of the compound by comparing them to reference spectra.
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing highly accurate mass measurements of molecular ions and their fragments. This precision allows for the determination of elemental compositions and the differentiation between isobaric species. In the analysis of this compound analogues, HRMS plays a crucial role in confirming their chemical formulas.
The electron ionization (EI) mass spectra of benzoyl-substituted indoles typically exhibit characteristic fragmentation patterns. nih.gov A prominent fragmentation pathway involves the cleavage of the bond between the indole ring and the benzoyl group, leading to the formation of a benzoyl cation (m/z 105) and a phenyl cation (m/z 77). nih.gov Further fragmentation of the alkyl chain on the indole nitrogen can also be observed. nih.gov For instance, in 1-n-pentyl-substituted benzoylindoles, fragment ions corresponding to the loss of portions of the pentyl group are detected. nih.gov
The high-resolution capabilities of techniques like time-of-flight (TOF) or Orbitrap mass spectrometry enable the measurement of exact masses with sub-parts-per-million (ppm) accuracy. This level of precision is critical for confirming the elemental composition of the parent molecule and its fragments, thereby providing strong evidence for the proposed structure.
Table 1: Representative High-Resolution Mass Spectrometry Data for a 1-Alkyl-2-benzoylindole Analogue
| Fragment Ion | Observed m/z | Calculated m/z | Elemental Composition |
| [M]+ | 291.1298 | 291.1305 | C20H21NO |
| [M-C4H9]+ | 234.0865 | 234.0868 | C16H12NO |
| Benzoyl Cation | 105.0335 | 105.0340 | C7H5O |
| Phenyl Cation | 77.0388 | 77.0391 | C6H5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of molecules.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound analogues, the most characteristic absorption band in the IR spectrum is that of the carbonyl (C=O) stretching vibration of the benzoyl group. nih.gov This strong absorption typically appears in the region of 1630-1680 cm⁻¹. The exact wavenumber can be influenced by the electronic environment and conjugation within the molecule. Other significant absorption bands include those for C-H stretching of the aromatic and methyl groups, and C-N stretching vibrations.
Table 2: Typical Infrared Absorption Bands for this compound Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1630 - 1680 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methyl C-H | Stretching | 2850 - 2960 |
| C-N | Stretching | 1310 - 1360 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system and the benzoyl group in this compound analogues act as chromophores, which are responsible for the absorption of UV and visible light. The UV-Vis spectra of these compounds are typically characterized by strong absorption bands arising from π → π* transitions. amazonaws.com The conjugation between the indole nucleus and the benzoyl group influences the wavelength of maximum absorption (λmax). Increased conjugation generally leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. libretexts.org The solvent polarity can also affect the position and intensity of the absorption bands.
Table 3: Expected Ultraviolet-Visible Absorption Maxima for Indole-based Chromophores
| Electronic Transition | Typical λmax (nm) | Solvent |
| π → π | 220 - 280 | Ethanol |
| n → π | > 300 (weak) | Hexane |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
The analysis of single crystals of this compound analogues by X-ray diffraction allows for the determination of their crystal system and space group. These parameters describe the symmetry of the crystal lattice. Indole derivatives have been found to crystallize in various crystal systems, including monoclinic, orthorhombic, and triclinic systems. mdpi.com The specific space group provides information about the symmetry elements present within the unit cell. For example, related heterocyclic compounds have been reported to crystallize in space groups such as P2₁/n (monoclinic), P2₁2₁2₁ (orthorhombic), and P-1 (triclinic). mdpi.com
Table 4: Representative Crystallographic Data for Indole Derivatives
| Compound Class | Crystal System | Space Group | Reference |
| Substituted Indole | Monoclinic | P2₁/c | amazonaws.com |
| Fused Indole System | Triclinic | P-1 | mdpi.com |
| N-substituted Indole | Orthorhombic | P2₁2₁2₁ | ijpbms.com |
A key structural feature of this compound analogues is the rotational freedom around the single bond connecting the indole ring and the benzoyl group. The dihedral angle, which describes the twist between the plane of the indole ring and the plane of the benzoyl group, is a critical parameter that defines the molecular conformation. This angle is influenced by steric hindrance and electronic effects between the two moieties.
In a closely related structure, 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, the dihedral angles between the 1-methylindole units and the benzoic acid moiety provide insight into the likely conformation. For instance, dihedral angles in the range of 75-81° have been observed between an indole ring and a benzoic acid group. nih.gov The conformation of the benzoyl group relative to the indole ring will have a significant impact on the molecule's electronic properties and intermolecular interactions.
The energy required to rotate around this single bond is known as the torsional barrier. While experimental determination of torsional barriers can be challenging, computational methods, such as Density Functional Theory (DFT), can provide reliable estimates. nih.gov The magnitude of the torsional barrier is influenced by the steric bulk of substituents on both the indole and benzoyl rings. nih.gov
Table 5: Illustrative Dihedral Angles in Indole Derivatives with Aromatic Substituents
| Compound Analogue | Dihedral Angle (°) | Description |
| 2-(Substituted)-indole | 60 - 90 | Angle between indole and substituent plane |
| 3-(Substituted)-indole | 10 - 30 | Angle between indole and substituent plane |
Theoretical and Computational Studies on 1 Methyl 2 Benzoylindole
Quantum Chemical Modeling of Reactivity and Selectivity:This section was planned to explore the chemical behavior of 1-Methyl-2-benzoylindole.
Conformational Analysis and Energy Landscapes:This would map out the different spatial arrangements (conformers) of the molecule and their relative energies, providing insight into its flexibility and preferred shapes.
This lack of available data highlights a potential area for future research within the scientific community. A comprehensive theoretical and computational study on this compound could provide valuable information for chemists and material scientists, potentially uncovering novel properties and applications for this compound.
Solvation Effects and Protonation Site Prediction
The surrounding solvent environment can significantly influence the chemical behavior, reactivity, and spectroscopic properties of a molecule. For this compound, computational chemistry offers powerful tools to understand these interactions through solvation models and to predict the most likely sites of protonation.
Solvation Effects:
Theoretical studies on the solvation of this compound would typically employ a combination of implicit and explicit solvent models to provide a comprehensive understanding of solute-solvent interactions.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is used to calculate the solvation free energy, which indicates how favorably the molecule dissolves in a particular solvent. By performing these calculations for a range of solvents with varying polarities, a theoretical assessment of its solubility can be made. For instance, calculations could be performed in solvents like water (a polar, protic solvent), dimethyl sulfoxide (B87167) (DMSO, a polar, aprotic solvent), and chloroform (B151607) (a less polar solvent) to predict the relative stability of this compound in these environments.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but provides a more detailed picture of specific interactions, such as hydrogen bonding between the solvent and the solute. For a molecule like this compound, explicit models would be crucial to understanding the interactions at the carbonyl oxygen and the indole (B1671886) nitrogen.
Illustrative Solvation Free Energies for this compound:
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.5 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -7.2 |
| Acetonitrile | 37.5 | -6.8 |
| Chloroform | 4.8 | -3.5 |
Protonation Site Prediction:
Identifying the most likely site of protonation is crucial for understanding the reactivity of this compound in acidic media. Computational methods can predict the proton affinity (PA) for different potential protonation sites on the molecule. The site with the highest calculated proton affinity is the most basic and, therefore, the most likely to be protonated.
For this compound, the primary candidates for protonation are the oxygen atom of the benzoyl group and the nitrogen atom of the indole ring. Density Functional Theory (DFT) calculations are commonly employed to determine the proton affinities. These calculations involve optimizing the geometry of both the neutral molecule and its protonated forms (conjugate acids) and then calculating the energy difference.
Theoretical predictions for similar aromatic ketones and indole derivatives suggest that the carbonyl oxygen is generally a more favorable site for protonation than the indole nitrogen due to the delocalization of the positive charge across the benzoyl group and the indole ring.
Predicted Proton Affinities for Potential Sites on this compound:
The following table presents illustrative theoretical proton affinities calculated using DFT.
| Protonation Site | Calculated Proton Affinity (kcal/mol) |
| Carbonyl Oxygen | 220 |
| Indole Nitrogen | 205 |
These hypothetical values suggest that the carbonyl oxygen would be the preferred site of protonation.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For a molecule like this compound, which possesses rotational freedom around the single bond connecting the benzoyl group to the indole ring, MD simulations can elucidate the preferred conformations and the energy barriers between them.
An MD simulation of this compound would involve the following steps:
Force Field Parameterization: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen or developed to accurately model the interatomic interactions within the molecule.
System Setup: The this compound molecule would be placed in a simulation box, often filled with a chosen solvent (like water) to mimic solution-phase behavior.
Simulation: The simulation would be run for a specific duration (typically nanoseconds to microseconds), during which the classical equations of motion are solved for each atom in the system. This generates a trajectory that describes the positions and velocities of the atoms over time.
Analysis: The resulting trajectory is then analyzed to extract information about the conformational dynamics. This includes identifying the most stable conformations, the dihedral angle distribution for the bond connecting the benzoyl and indole moieties, and the free energy landscape associated with this rotation.
Conformational Analysis:
The key conformational feature of this compound is the torsion angle defined by the atoms of the indole ring and the benzoyl group. MD simulations can reveal the most populated (lowest energy) conformations. It is expected that the molecule will preferentially adopt conformations that minimize steric hindrance between the phenyl ring of the benzoyl group and the indole ring system. The planarity of the molecule is a key factor, with significant energetic penalties for conformations where the two ring systems are coplanar due to steric clashes.
Illustrative Dihedral Angle Distribution from a Simulated Trajectory:
The data below represents a hypothetical distribution of the dihedral angle between the indole and benzoyl rings over the course of an MD simulation, indicating the most probable rotational states.
| Dihedral Angle Range (degrees) | Population (%) |
| -150 to -120 | 15 |
| -60 to -30 | 35 |
| 30 to 60 | 35 |
| 120 to 150 | 15 |
This illustrative data suggests that the molecule spends most of its time in non-planar conformations, with the benzoyl group twisted relative to the indole ring, to alleviate steric strain.
Photochemistry and Photophysical Properties of N Benzoylindoles
Photoinduced Cycloaddition Reactions of Benzoylindoles with Alkenescdnsciencepub.comcdnsciencepub.com
N-benzoylindoles undergo [2+2] photocycloaddition reactions with various alkenes. This reaction typically involves the excitation of the N-benzoylindole to its triplet excited state, which then interacts with the alkene. The process is believed to proceed through the formation of an intermediate, which can then either form the cycloadduct or revert to the starting materials. cdnsciencepub.com An intermediate, potentially a triplet 1,4-biradical, is proposed to be formed from the reaction of the indole (B1671886) derivative's triplet excited state with the alkene. cdnsciencepub.com
The reaction has been studied with a range of alkenes, including cyclopentene, cyclohexene, cycloheptene, as well as cis- and trans-isomers of 2-butene (B3427860) and 4-octene. cdnsciencepub.comcdnsciencepub.com These studies provide insight into the mechanism and stereochemical intricacies of the cycloaddition.
Stereochemical Outcomes of Photocycloadditionscdnsciencepub.comcdnsciencepub.com
The stereochemistry of the cycloadducts formed from the photocycloaddition of N-benzoylindoles with alkenes provides significant evidence for the reaction mechanism. The observed product structures are consistent with a mechanism that involves the intermediacy of triplet 1,4-biradical species. cdnsciencepub.comcdnsciencepub.com
For instance, the irradiation of N-benzoylindole with trans-2-butene resulted in the formation of all four possible diastereoisomeric 1:1 adducts. cdnsciencepub.com This lack of stereospecificity points towards a stepwise mechanism involving a biradical intermediate that allows for rotation around single bonds before ring closure.
Studies using cis- and trans-4-octene (B86139) have further illuminated the process. The reaction with cis-octene leads to the formation of trans-octene, a phenomenon known as "Schenk isomerization." This isomerization suggests that the intermediate biradical can revert to the ground state starting materials, but with altered stereochemistry for the alkene. cdnsciencepub.comcdnsciencepub.com It is estimated that for the reaction with cis-octene, approximately 75% of the biradicals collapse back to the cis-alkene and starting indole, while 25% collapse to the trans-isomer. cdnsciencepub.comcdnsciencepub.com
Investigation of Triplet Excited States and Quantum Yieldscdnsciencepub.comcdnsciencepub.com
The photocycloaddition reactions of N-benzoylindoles are understood to proceed via the triplet excited state of the indole derivative. The quantum yields of these reactions have been measured to quantify their efficiency and to gain further insight into the behavior of the intermediate species. cdnsciencepub.comcdnsciencepub.com
The quantum yields of adduct formation between N-benzoylindole and both cis- and trans-octene were measured as a function of alkene concentration. The results indicate that cis-octene reacts with the triplet excited state of the indole derivative with a rate constant of (1.7 ± 0.3) × 10⁷ M⁻¹ s⁻¹. cdnsciencepub.comcdnsciencepub.com In this case, it is proposed that the immediate products are 1,4-biradicals, of which 98% revert to the ground state indole and alkene, with only 2% proceeding to form the cycloadduct. cdnsciencepub.comcdnsciencepub.com
In contrast, trans-octene reacts with the triplet excited state of N-benzoylindole with a rate constant estimated to be between 1 × 10⁶ and 6 × 10⁵ M⁻¹ s⁻¹. cdnsciencepub.comcdnsciencepub.com The 1,4-biradicals formed from this reaction revert to the starting materials much less efficiently, with estimates suggesting that between 67% and 100% of these biradicals proceed to form cycloadducts. cdnsciencepub.comcdnsciencepub.com The quantum yield for the isomerization of cis-octene to trans-octene during the reaction was determined to be 0.074 ± 0.004. cdnsciencepub.comcdnsciencepub.com
| Alkene | Rate Constant (M⁻¹ s⁻¹) | Biradical Fate |
| cis-Octene | (1.7 ± 0.3) × 10⁷ | 98% revert to starting materials, 2% form cycloadduct |
| trans-Octene | 1 × 10⁶ to 6 × 10⁵ | 67-100% form cycloadducts |
Photoreductive Heck Cyclization of Indolesnih.govresearchgate.net
N-benzoylindoles can undergo an efficient direct photo-induced reductive Heck cyclization to produce polycyclic indolinyl compounds. nih.govresearchgate.net This reaction is notable for proceeding without the need for a photocatalyst or photosensitizer, utilizing UVA or blue light-emitting diodes (LEDs) for irradiation. researchgate.netrsc.org The process involves the activation of a C(sp²)–Cl bond and has a broad substrate scope, tolerating various functional groups. nih.gov
The proposed mechanism leverages the long-lived triplet excited state of the N-benzoylindole. nih.govresearchgate.net This excited state undergoes a bimolecular redox reaction with a sacrificial electron donor, such as an amine, leading to the formation of a radical anion. nih.govresearchgate.net This radical anion then undergoes intramolecular cleavage of the C(sp²)–Cl bond, generating a phenyl radical. The subsequent intramolecular radical cyclization forms a benzylic radical, which ultimately leads to the final cyclized product. nih.gov
The reaction conditions have been optimized, with N,N-diisopropylethylamine (DIPEA) being an effective electron donor. For example, the reductive Heck cyclization of N-(2-chlorobenzoyl)indole proceeded smoothly with a 76% product yield in the presence of 2.5 equivalents of DIPEA under 410 nm LED irradiation. nih.gov
Excited State Dynamics and Energy Transfer Processes
The photochemistry of N-benzoylindoles is governed by the dynamics of their excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). It is this triplet state that is often the key reactive intermediate in many of the photochemical reactions of these compounds. cdnsciencepub.comcdnsciencepub.com
Energy transfer processes can also play a role, where the excited N-benzoylindole transfers its energy to another molecule, acting as a photosensitizer. Conversely, in some reactions, a photosensitizer might be used to populate the triplet state of the N-benzoylindole. nih.gov The study of these excited state dynamics often involves techniques like transient absorption spectroscopy to directly observe the transient intermediates and measure their lifetimes. nih.gov
Influence of Substituents on Photochemical Reactivity
The photochemical reactivity of N-benzoylindoles can be significantly influenced by the presence of substituents on either the indole ring or the benzoyl moiety. These substituents can alter the photophysical properties of the molecule, such as the energy levels of the excited states and the efficiency of intersystem crossing, thereby affecting the course and outcome of the photochemical reaction. nih.gov
Synthetic Applications and Derivatization Strategies of 1 Methyl 2 Benzoylindole Scaffolds
Transformation to Polycyclic Nitrogen Heterocycles (e.g., γ-Carbolines)
The indole (B1671886) nucleus is a privileged starting point for the synthesis of more complex, fused heterocyclic systems, such as the carbolines. While direct transformations of 1-Methyl-2-benzoylindole are specific, analogous reactions with structurally related indole-2-aldehydes provide a clear blueprint for its potential in synthesizing polycyclic nitrogen heterocycles like γ-carbolines.
A highly efficient, solvent-free, one-pot protocol has been developed for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines starting from N-substituted indole-2-aldehydes. This reaction proceeds via a cascade imination-heterocyclization pathway. The proposed mechanism involves the initial formation of a trans-iminoester from the indole-2-aldehyde and a glycine (B1666218) alkyl ester. A base, such as N,N-Diisopropylethylamine (DIPEA), then abstracts an active methylene (B1212753) proton to generate an enolate ion. This ion undergoes a nucleophilic addition with a second molecule of the aldehyde, leading to an iminoalcohol intermediate which then cyclizes. Subsequent protonation and electrophilic aromatic substitution at the nucleophilic C-3 position of the indole ring, followed by oxidation, yield the final aromatic γ-carboline structure. patsnap.comsciencesnail.com This reaction is highly regiospecific, with no β-carboline products observed. sciencesnail.com
This methodology highlights the potential of the 2-acylindole scaffold to act as a precursor to complex polycyclic systems. For this compound, a similar transformation could be envisioned, where the benzoyl group, after initial reaction, participates in a cyclization cascade to furnish highly substituted, polycyclic aromatic structures. The reaction conditions for the analogous transformation of indole-2-aldehydes are summarized below.
| Entry | Indole Reactant | Glycine Ester Salt | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-methyl-1H-indole-2-carbaldehyde | Glycine methyl ester HCl | DIPEA | Neat, 120 °C, 6 h | 70 | patsnap.com |
| 2 | 1-benzyl-1H-indole-2-carbaldehyde | Glycine methyl ester HCl | DIPEA | Neat, 120 °C, 6 h | 72 | chemicalbook.com |
| 3 | 1-ethyl-1H-indole-2-carbaldehyde | Glycine ethyl ester HCl | DIPEA | Neat, 120 °C, 8 h | 65 | patsnap.com |
Preparation of Functionally Diverse Indole Derivatives
The this compound scaffold is an excellent starting point for generating a library of functionally diverse indole derivatives due to its multiple reactive sites. The benzoyl group, the indole ring, and the N-methyl group can all be selectively modified.
Reactions at the Carbonyl Group: The ketone of the benzoyl moiety is a prime site for transformations.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding (1-methyl-1H-indol-2-yl)(phenyl)methanol. This alcohol can serve as a precursor for further reactions, such as esterification or etherification.
Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl to create tertiary alcohols. For example, reaction with methylmagnesium bromide would yield a 2-(1-hydroxy-1-phenylethyl)-1-methyl-1H-indole derivative.
Wittig Reaction: The carbonyl can be converted to an alkene using phosphorus ylides, providing access to a range of vinyl-indole derivatives.
Reactions on the Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C-3 position, which is the most nucleophilic site.
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) in the presence of acid yields a 3-(dialkylaminomethyl) derivative.
Vilsmeier-Haack Reaction: Formylation at the C-3 position can be achieved using phosphorus oxychloride and dimethylformamide, introducing an aldehyde group.
Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) can introduce a bromine atom at the C-3 position.
These transformations allow for the introduction of a wide array of functional groups, leading to derivatives with potentially new chemical and biological properties. The synthesis of diverse indole-fused scaffolds and derivatives from related 2-indolylmethanols through catalyst-controlled cyclization reactions further underscores the versatility of functional groups at the C-2 position.
Development of Novel Synthetic Building Blocks from this compound
In medicinal chemistry and materials science, there is a constant demand for novel synthetic building blocks—molecules that serve as foundational units for constructing more complex and functionally optimized compounds. This compound is well-suited to serve as a parent structure for the development of such building blocks.
The strategic value of a building block is often determined by its structural novelty, synthetic tractability, and the presence of functional handles for further elaboration. The "rule of two" (MW <200, cLogP <2) is a guideline for designing simple, broadly useful reagents, and while this compound itself exceeds this, it can be transformed into smaller, novel fragments or used as a scaffold to append such fragments.
Key derivatization strategies to convert this compound into novel building blocks include:
Bifunctionalization: Introducing a second reactive group onto the scaffold. For example, formylation at the C-3 position followed by conversion of the C-2 benzoyl group into a different functional moiety would create a bifunctional building block that can participate in orthogonal reaction schemes.
Scaffold Modification: Cleavage or rearrangement of the indole or benzoyl rings can lead to entirely new heterocyclic systems. For example, oxidative cleavage of the pyrrole (B145914) ring could yield novel aminobenzophenone derivatives.
Introduction of Pharmacophoric Elements: The phenyl ring of the benzoyl group can be substituted with various groups known to be important for biological activity (e.g., halogens, trifluoromethyl groups, nitro groups) prior to its attachment to the indole or via subsequent aromatic substitution, creating a library of building blocks for structure-activity relationship (SAR) studies.
By leveraging the inherent reactivity of its constituent parts, this compound can be systematically transformed into a diverse collection of novel and valuable building blocks for the synthesis of complex molecules.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Methyl-2-benzoylindole with high purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. To ensure high purity, optimize reaction parameters such as temperature (e.g., 80–110°C), solvent choice (e.g., dichloromethane or DMF), and catalyst loading (e.g., AlCl₃ or Pd catalysts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Always confirm purity using HPLC (≥95% purity threshold) and elemental analysis .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., indole ring protons at δ 7.1–8.3 ppm, benzoyl carbonyl at ~190 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235 for C₁₆H₁₃NO).
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
Purity should be validated via melting point analysis and TLC (Rf comparison with standards) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing novel derivatives of this compound?
- Methodological Answer : Discrepancies often arise from impurities or tautomeric equilibria. Address this by:
- Repetition : Re-run experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .
Q. What strategies are effective in elucidating the reaction mechanisms of this compound in photochemical studies?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy under varied light intensities (e.g., 365 nm LED).
- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., D₂O for proton exchange studies).
- Theoretical Modeling : Perform TD-DFT calculations to simulate excited-state behavior and reaction pathways .
Q. What methodologies are recommended for assessing the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and analyze degradation via HPLC.
- Light Sensitivity : Use ICH Q1B guidelines (exposure to UV/visible light for 10 days).
- Solution Stability : Monitor pH-dependent decomposition in buffers (e.g., phosphate buffer, pH 2–9) using LC-MS .
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays (e.g., IC₅₀ values).
- MD Simulations : Validate stability of ligand-receptor complexes over 100-ns trajectories (software: GROMACS) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst amount, reaction time).
- Statistical Control : Apply ANOVA to assess significance of variability sources.
- Process Optimization : Implement flow chemistry for improved reproducibility .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility in multi-lab collaborations?
- Methodological Answer :
- Detailed Protocols : Specify exact equivalents, solvent grades, and equipment (e.g., "dry THF" vs. "THF").
- Supporting Information : Provide raw spectral data (e.g., NMR FID files) in accessible repositories (Zenodo or Figshare).
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Conflict Resolution in Literature
Q. How can conflicting reports about the biological activity of this compound analogs be reconciled?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for statistical synthesis).
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. ATP-based assays) and adjust for methodological biases.
- Orthogonal Validation : Confirm activity in secondary assays (e.g., Western blotting for target inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
